molecular formula C41H43N5O5Si B1264570 (3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one

(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one

Cat. No. B1264570
M. Wt: 713.9 g/mol
InChI Key: GXOHVFDPSWVPKP-WXDSMJSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one is a member of isoindoles.

Scientific Research Applications

Synthesis of Spiro Compounds

Spiro compounds are a significant class of organic molecules that have two or more rings connected through a single atom. The synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives, as reported by Markosyan et al. (1996), involves the reaction of specific amino esters with isothiocyanates, leading to various spiro compounds with potential for further functionalization and exploration of their biological activities Markosyan, A., Kuroyan, R. A., Dilanyan, S. V., & Shirkhanyan, L. A. (1996). Synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives. Chemistry of Heterocyclic Compounds, 32(4), 462-465.

Indole Derivatives

Indoles are an important class of heterocyclic compounds in medicinal chemistry due to their presence in many natural products and drugs. The synthesis and evaluation of triazolylindole derivatives for antifungal activity, as described by Singh and Vedi (2014), illustrate the ongoing research into new indole-based compounds with potential therapeutic applications Singh, I., & Vedi, J. (2014). Synthesis and evaluation of some newly triazolylindole derivatives for antifungal activity. International Research Journal of Pharmacy, 5(12), 891-895.

properties

Product Name

(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one

Molecular Formula

C41H43N5O5Si

Molecular Weight

713.9 g/mol

IUPAC Name

(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)triazol-1-yl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxobenzo[cd]indol-1-yl)-1-prop-2-enylspiro[indole-3,2'-oxolane]-2-one

InChI

InChI=1S/C41H43N5O5Si/c1-6-21-45-34-18-13-29(46-35-12-8-10-27-9-7-11-32(37(27)35)39(46)48)24-33(34)41(40(45)49)26(2)38(52(4,5)31-16-14-30(50-3)15-17-31)36(51-41)19-22-44-25-28(20-23-47)42-43-44/h6-18,24-26,36,38,47H,1,19-23H2,2-5H3/t26-,36+,38-,41+/m0/s1

InChI Key

GXOHVFDPSWVPKP-WXDSMJSUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](O[C@@]12C3=C(C=CC(=C3)N4C5=CC=CC6=C5C(=CC=C6)C4=O)N(C2=O)CC=C)CCN7C=C(N=N7)CCO)[Si](C)(C)C8=CC=C(C=C8)OC

Canonical SMILES

CC1C(C(OC12C3=C(C=CC(=C3)N4C5=CC=CC6=C5C(=CC=C6)C4=O)N(C2=O)CC=C)CCN7C=C(N=N7)CCO)[Si](C)(C)C8=CC=C(C=C8)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 2
(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 3
(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 4
Reactant of Route 4
(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 5
(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 6
(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one

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